molecular formula C13H12N4O2S B2370256 4-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1206985-17-2

4-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2370256
CAS No.: 1206985-17-2
M. Wt: 288.33
InChI Key: IFRQSCLDXMMCGV-UHFFFAOYSA-N
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Description

4-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H12N4O2S and its molecular weight is 288.33. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-7-12(20-16-15-7)13(19)14-9-3-4-10-8(5-9)6-11(18)17(10)2/h3-5H,6H2,1-2H3,(H,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRQSCLDXMMCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10N4OS\text{C}_{11}\text{H}_{10}\text{N}_4\text{OS}

This compound features a thiadiazole ring which is crucial for its biological activity. The presence of the oxoindole moiety enhances its interaction with biological targets.

Biological Activity Overview

Research has demonstrated that thiadiazole derivatives exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Thiadiazoles have shown efficacy against various bacterial strains. For instance, derivatives have displayed minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria such as Staphylococcus aureus .
  • Anticancer Properties : Some derivatives have been identified as potent inhibitors of cancer cell lines. For example, a related compound showed a GI50 value of 0.69 µM against osteosarcoma cells (U2OS) and 0.70 µM against cervical carcinoma cells (HeLa) .
  • Antiviral Activity : Thiadiazole derivatives have been reported to possess antiviral properties, particularly against viral pathogens like the Tobacco Mosaic Virus (TMV), where certain compounds demonstrated significant curative and protective effects .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Many thiadiazoles act by inhibiting specific enzymes that are vital for the survival and proliferation of pathogens or cancer cells.
  • Interference with DNA/RNA Synthesis : Some compounds disrupt nucleic acid synthesis pathways, leading to cell death in rapidly dividing cells.
  • Modulation of Signaling Pathways : Thiadiazoles may influence various signaling pathways involved in cell growth and apoptosis.

Case Studies

Several studies highlight the biological activity of thiadiazoles:

  • A study published in MDPI detailed the synthesis and evaluation of novel derivatives that exhibited significant antimicrobial activity against multiple strains . The most effective derivative had an MIC significantly lower than standard antibiotics.
  • Another research article focused on the anticancer properties of thiadiazole derivatives, demonstrating their potential as therapeutic agents against various cancer cell lines .

Data Tables

The following table summarizes key findings regarding the biological activity of related thiadiazole compounds:

CompoundActivity TypeMIC (µg/mL)Target Organism/Cell Line
Compound AAntimicrobial1.95 - 15.62Staphylococcus aureus
Compound BAnticancer0.69U2OS (osteosarcoma)
Compound CAntiviral-TMV

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 4-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1,2,3-thiadiazole-5-carboxamide. Notably:

  • Cytotoxicity Assays : The compound has shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CEM (T-lymphocyte leukemia) cells. In one study, derivatives exhibited low micromolar IC50 values ranging from 1.9 to 4.4 µM against these cell lines, indicating potent anticancer properties .
Cell LineIC50 (µM)Reference
HeLa1.9
CEM4.4

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

  • Inhibition Studies : In vitro studies have reported moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Antiviral Activity

The antiviral potential of this compound has been explored as well:

  • Activity Against Viruses : Some derivatives have shown promising antiviral activity with IC50 values ranging from 11 to 20 µM against HEL cell cultures, suggesting effectiveness against viral infections .

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Efficacy : A study evaluated the effects of the compound on MCF-7 breast cancer cells, demonstrating a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours .
  • Antimicrobial Evaluation : Research conducted on various indazole derivatives indicated that certain compounds displayed significant antibacterial activity against E. coli and S. aureus with varying zones of inhibition .
  • Inflammation Model Study : In a recent study investigating anti-inflammatory properties, treatment with the compound reduced TNF-alpha levels by approximately 50% in LPS-stimulated macrophages .

Preparation Methods

Cyclization of Thioamides with Hydrazonoyl Halides

The Hurd-Mori reaction remains a cornerstone for 1,2,3-thiadiazole synthesis. A methyl-substituted thioamide reacts with hydrazonoyl halides under basic conditions to form the thiadiazole ring. For example, methylthioacetamide reacts with benzohydrazonoyl chloride in dimethylformamide (DMF) at 80°C, yielding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid after hydrolysis.

Reaction Conditions

  • Solvent: DMF or acetonitrile
  • Base: Triethylamine
  • Temperature: 60–80°C
  • Yield: 65–75%

Thiosemicarbazide Cyclization

Thiosemicarbazides derived from methyl ketones undergo cyclization with nitrous acid (HNO₂) to form the thiadiazole ring. For instance, methylacetylthiosemicarbazide treated with NaNO₂ in HCl at 0–5°C produces the carboxylic acid after oxidative workup.

Key Parameters

  • Oxidizing agent: H₂O₂ or I₂
  • Reaction time: 2–4 hours
  • Yield: 60–70%

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The carboxylic acid is activated using N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to prevent racemization.

Procedure

  • Activation : 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1 eq) reacts with DCC (1.2 eq) and HOBt (1.1 eq) in anhydrous DMF at 0°C for 30 minutes.
  • Coupling : 1-Methyl-2-oxoindolin-5-amine (1 eq) is added, and the mixture stirs at room temperature for 12–24 hours.
  • Workup : The urea byproduct is filtered, and the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Optimized Conditions

  • Solvent: DMF or dichloromethane
  • Yield: 70–85%
  • Purity: >95% (HPLC)

1,1′-Carbonyldiimidazole (CDI)-Mediated Activation

CDI offers a moisture-tolerant alternative for acid activation.

Protocol

  • Activation : The carboxylic acid (1 eq) reacts with CDI (1.5 eq) in acetonitrile under reflux for 3 hours.
  • Coupling : 1-Methyl-2-oxoindolin-5-amine (1 eq) is added, and the reaction continues at 50°C for 6 hours.
  • Isolation : The solvent is evaporated, and the residue is recrystallized from ethanol.

Advantages

  • Minimal side products
  • Yield: 75–80%

Alternative Method: Acid Chloride Intermediate

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by amine coupling.

Steps

  • Chlorination : 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1 eq) reacts with SOCl₂ (3 eq) at reflux for 2 hours.
  • Coupling : The acyl chloride is added dropwise to a solution of 1-methyl-2-oxoindolin-5-amine (1 eq) and triethylamine (2 eq) in tetrahydrofuran (THF) at 0°C.
  • Purification : Extraction with ethyl acetate and drying over MgSO₄ yields the product.

Considerations

  • Requires anhydrous conditions
  • Yield: 60–70%

Comparative Analysis of Methods

Method Reagents Solvent Temperature Yield Reference
DCC/HOBt coupling DCC, HOBt DMF RT 70–85%
CDI activation CDI Acetonitrile 50°C 75–80%
Acid chloride coupling SOCl₂, TEA THF 0°C → RT 60–70%

Optimization and Scale-Up

  • Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance coupling efficiency.
  • Catalysis : 4-Dimethylaminopyridine (DMAP) accelerates acylation in carbodiimide methods.
  • Scale-Up Challenges : CDI-mediated reactions are preferred for industrial scaling due to easier byproduct removal.

Analytical Characterization

  • ¹H NMR : Key signals include the indolinone NH (δ 10.2 ppm), thiadiazole methyl (δ 2.5 ppm), and aromatic protons (δ 6.8–7.4 ppm).
  • MS (ESI+) : [M+H]⁺ at m/z 331.3.
  • HPLC : Retention time 8.2 minutes (C18 column, 70:30 acetonitrile/water).

Q & A

What are the recommended synthetic strategies for 4-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the activation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid using thionyl chloride (SOCl₂) or coupling agents like EDCI. The activated intermediate is then condensed with 1-methyl-2-oxoindolin-5-amine under anhydrous conditions. Key optimizations include:

  • Temperature control : Maintain 0–5°C during acid activation to prevent side reactions.
  • Solvent selection : Use dimethylformamide (DMF) or dichloromethane (DCM) for amide coupling.
  • Catalysts : Add 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency.
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) yields >85% purity. Microwave-assisted synthesis (60°C, 30 min) can reduce reaction time by 40% compared to conventional heating .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

Answer:

  • 1H/13C NMR : Identify protons on the indolinone ring (δ 6.8–7.2 ppm for aromatic H) and thiadiazole methyl group (δ 2.5 ppm).
  • HRMS : Confirm molecular ion [M+H]+ at m/z 331.08 (calculated).
  • HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95%).
    Ambiguities in NOESY data (e.g., spatial proximity of thiadiazole and indolinone groups) should be resolved via X-ray crystallography (SHELXL refinement ). Conflicting IR carbonyl peaks (1650–1700 cm⁻¹) may arise from tautomerism; compare with DFT-calculated spectra .

How should researchers design experiments to investigate structure-activity relationships (SAR) for this thiadiazole carboxamide derivative?

Answer:

  • Structural modifications :
    • Replace the 1-methylindolinone group with 1-ethyl or 1-cyclopropyl analogs.
    • Substitute the thiadiazole methyl group with halogens (Cl, F) or trifluoromethyl.
  • Assay design :
    • Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli).
    • Evaluate anticancer potential using MTT assays (IC₅₀ in HeLa and MCF-7 cells).
  • Data analysis : Apply QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and bioactivity. Note that electron-withdrawing groups on thiadiazole enhance antibacterial activity but reduce solubility .

What computational approaches can predict binding modes and target interactions for this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN). The thiadiazole ring may form π-π stacking with Phe-84, while the carboxamide hydrogen-bonds to Asp-73.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex.
  • Pharmacophore mapping : Identify critical features (hydrogen bond acceptor at C=O, hydrophobic methyl groups) using Schrödinger Phase. Validate predictions with SPR binding assays (KD < 10 μM suggests high affinity) .

How can contradictory bioactivity data across studies be systematically analyzed and resolved?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Compound purity : Reanalyze batches via HPLC; impurities >2% may skew IC₅₀ values.
  • Structural analogs : Compare data with 4-methyl-N-(2-oxoindolin-5-yl) derivatives (lacking the 1-methyl group), which show 3-fold lower cytotoxicity. Use meta-analysis tools (RevMan) to quantify heterogeneity across datasets .

What are the key physicochemical properties influencing this compound’s pharmacokinetics, and how can formulation strategies address limitations?

Answer:

PropertyValue/MethodImpact on PK/PD
logP2.1 (predicted, XLogP3)Moderate BBB penetration
Aqueous solubility<0.1 mg/mL (shake-flask method)Requires PEG-400 co-solvent
Metabolic stabilityt₁/₂ = 45 min (rat liver microsomes)Susceptible to CYP3A4 oxidation

Formulation : Nanoemulsions (particle size <200 nm) improve oral bioavailability by 60% in rodent models. Enteric coating prevents gastric hydrolysis .

What mechanistic hypotheses explain its antimicrobial activity, and how can they be experimentally validated?

Answer:
Hypothesis : The thiadiazole core inhibits bacterial enoyl-ACP reductase (FabI), disrupting fatty acid biosynthesis.
Validation steps :

Enzyme inhibition assay : Measure FabI activity (NADH oxidation at 340 nm) with/without the compound.

Resistance studies : Serial passage of S. aureus under sub-MIC doses; emerging mutations in fabI (e.g., G93V) confirm target engagement.

Transcriptomics : RNA-seq of treated bacteria should downregulate fatty acid biosynthesis operons .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

  • pH stability : Degrades >30% at pH <2 (simulated gastric fluid) within 2 hours; stable at pH 7.4 (t₁/₂ >24 hrs). Use phosphate buffer (pH 7.0) for in vitro assays.
  • Thermal stability : Store at −20°C in amber vials; avoid freeze-thaw cycles (>3 cycles reduce purity by 15%).
  • Light sensitivity : UV-Vis spectra show λmax shift from 270 nm to 290 nm after 48 hrs under UV light, indicating photodegradation .

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